AChE Inhibition Potency vs. Internal MAO-A Activity Defines a Functional Selectivity Window
The compound inhibits human acetylcholinesterase (AChE) with an IC50 of 45 nM, while its inhibition of bovine monoamine oxidase-A (MAO-A) is markedly weaker at 920 nM, yielding an intra-target selectivity ratio of ~20-fold in favour of AChE [1]. This profile contrasts with many simple tryptamine-based scaffolds that more potently engage MAO enzymes, repositioning this compound as a preferential cholinergic probe.
| Evidence Dimension | Inhibitory potency (IC50) against AChE vs. MAO-A |
|---|---|
| Target Compound Data | AChE IC50 = 45 nM; MAO-A IC50 = 920 nM |
| Comparator Or Baseline | Internal selectivity ratio (MAO-A IC50 / AChE IC50) = 20.4 |
| Quantified Difference | 20.4-fold greater potency for AChE over MAO-A |
| Conditions | AChE: unknown origin, acetylthiocholine iodide substrate, 5 min incubation, Ellman's method; MAO-A: recombinant bovine, benzylamine or serotonin substrate, 60 min incubation, fluorimetric assay (BindingDB/ChEMBL curated data) [1] |
Why This Matters
For scientists selecting a screening compound to probe cholinergic pathways with minimal serotonergic cross-reactivity, this selectivity ratio provides a quantifiable basis for prioritization over non-selective tryptamine analogs.
- [1] BindingDB. Entry BDBM50597778 / CHEMBL5181051. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597778 (accessed 2026-05-11). View Source
